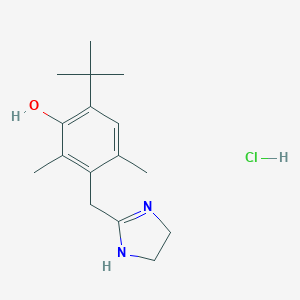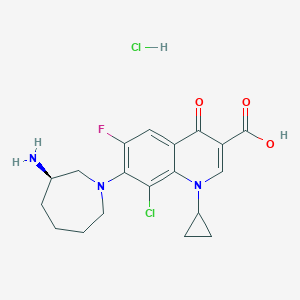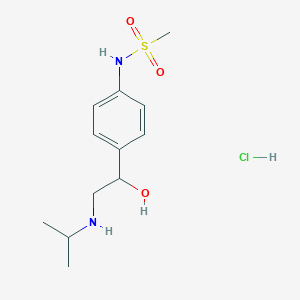
Cloruro de succinilcolina dihidratado
Descripción general
Descripción
Succinylcholine Chloride Dihydrate is a depolarizing skeletal muscle relaxant used primarily in medical settings to induce short-term paralysis. It is composed of two molecules of the neurotransmitter acetylcholine linked by their acetyl groups. This compound is commonly used to facilitate tracheal intubation and provide muscle relaxation during surgical procedures .
Aplicaciones Científicas De Investigación
Succinylcholine Chloride Dihydrate has a wide range of applications in scientific research:
- Chemistry: Used as a model compound to study ester hydrolysis and enzymatic degradation.
- Biology: Employed in studies involving neuromuscular junctions and neurotransmitter interactions.
- Medicine: Widely used in anesthesia to facilitate tracheal intubation and provide muscle relaxation during surgeries .
- Industry: Utilized in the production of various pharmaceutical formulations and as a standard in quality control testing .
Mecanismo De Acción
Target of Action
Succinylcholine chloride dihydrate, also known as suxamethonium chloride, is a depolarizing skeletal muscle relaxant . Its primary targets are the cholinergic receptors of the motor endplate . These receptors play a crucial role in muscle contraction and relaxation by mediating the action of the neurotransmitter acetylcholine .
Mode of Action
Succinylcholine functions by binding to the motor nicotinic acetylcholine receptors, similar to acetylcholine . This binding induces membrane depolarization, which initially causes brief fasciculations or involuntary muscle spasms, followed by skeletal muscle paralysis . The paralysis may be maintained for as long as an adequate concentration of succinylcholine remains at the receptor site .
Biochemical Pathways
The action of succinylcholine leads to the efflux of potassium from the muscle, which can result in hypokalemia in individuals with upregulated expression of acetylcholine receptors . This depolarization stimulates muscle contraction, but the sustained disruption caused by succinylcholine prevents further muscle contractions .
Pharmacokinetics
The onset of succinylcholine’s neuromuscular blockade takes effect within 60 seconds of intravenous administration and lasts between four to six minutes . This rapid onset and offset make succinylcholine particularly useful in the setting of short medical procedures requiring brief periods of muscle relaxation .
Result of Action
The molecular and cellular effects of succinylcholine’s action result in muscle paralysis . The paralysis induced by succinylcholine has been described as “progressive”, first involving the muscles of the face and glottis, then the intercostals and diaphragm, and finally other skeletal muscles .
Action Environment
The action, efficacy, and stability of succinylcholine can be influenced by various environmental factors. For instance, genetic variations in the pseudocholinesterase enzyme, which metabolizes succinylcholine, can affect the duration of its action . Additionally, conditions that upregulate acetylcholine receptors, such as burns, disuse atrophy, and denervation, can increase the sensitivity to succinylcholine .
Análisis Bioquímico
Biochemical Properties
Succinylcholine chloride dihydrate acts similarly to acetylcholine, a neurotransmitter that transmits signals in the nervous system. By binding to the cholinergic receptors of the motor end plate, it produces a depolarizing block, leading to muscle relaxation .
Cellular Effects
In the cellular context, succinylcholine chloride dihydrate affects muscle cells by causing a temporary paralysis. This is achieved by binding to the acetylcholine receptor at the neuromuscular junction and depolarizing the junction, thus preventing further signal transmission and leading to muscle relaxation .
Molecular Mechanism
The molecular mechanism of action of succinylcholine chloride dihydrate involves mimicking the action of acetylcholine at the neuromuscular junction. Unlike acetylcholine, succinylcholine is not rapidly degraded by acetylcholinesterase, resulting in a prolonged depolarization of the motor end plate .
Temporal Effects in Laboratory Settings
The effects of succinylcholine chloride dihydrate begin within 60 seconds of intravenous administration and last between four to six minutes . This rapid onset and offset make succinylcholine particularly useful in the setting of short medical procedures requiring brief periods of muscle relaxation .
Subcellular Localization
As a small, water-soluble molecule, succinylcholine does not have a specific subcellular localization. Instead, it acts at the neuromuscular junction, which is located in the synaptic cleft between motor neurons and muscle cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Succinylcholine Chloride Dihydrate typically involves the reaction of succinic acid with phosphorus pentachloride to form succinyl chloride. This intermediate is then reacted with choline chloride to produce Succinylcholine Chloride . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of Succinylcholine Chloride Dihydrate involves large-scale synthesis using similar chemical reactions but optimized for mass production. The process includes rigorous quality control measures to ensure the compound meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Succinylcholine Chloride Dihydrate primarily undergoes hydrolysis and enzymatic degradation. It is hydrolyzed by pseudocholinesterase into succinylmonocholine and choline .
Common Reagents and Conditions:
Hydrolysis: Water and pseudocholinesterase enzyme.
Degradation: Occurs under physiological conditions in the presence of the enzyme.
Major Products Formed:
- Succinylmonocholine
- Choline
Comparación Con Compuestos Similares
- Suxamethonium Chloride
- Succinyldicholine Dichloride
Comparison: Succinylcholine Chloride Dihydrate is unique due to its rapid onset and short duration of action, making it ideal for short medical procedures. In contrast, other neuromuscular blocking agents may have longer durations of action or different mechanisms of degradation .
Succinylcholine Chloride Dihydrate stands out for its specific application in rapid sequence intubation and its well-documented safety profile in controlled medical environments .
Propiedades
Número CAS |
6101-15-1 |
|---|---|
Fórmula molecular |
C14H32ClN2O5+ |
Peso molecular |
343.87 g/mol |
Nombre IUPAC |
trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;chloride;hydrate |
InChI |
InChI=1S/C14H30N2O4.ClH.H2O/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;1H;1H2/q+2;;/p-1 |
Clave InChI |
MCKZIXJIZQVIAW-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.O.[Cl-].[Cl-] |
SMILES canónico |
C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.[Cl-] |
Pictogramas |
Acute Toxic |
Solubilidad |
>59.6 [ug/mL] (The mean of the results at pH 7.4) |
Sinónimos |
uxamethonium Chloride Dihydrate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















